Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)
Description
Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI) is a chiral benzamide derivative characterized by a 2-chloro-1-oxopropylamino substituent at the second position of the benzamide core. The (S)-stereochemistry at the chiral center distinguishes it from its enantiomers and influences its physicochemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-[[(2S)-2-chloropropanoyl]amino]benzamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)/t6-/m0/s1 |
InChI Key |
XWCPEJWYBOULRM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC=C1C(=O)N)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Amination
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Catalysis | 78 | 92 | Moderate | High |
| Enzymatic Resolution | 42 | >99 | Low | Moderate |
| Chiral Pool | 85 | 99 | High | Low |
Insights :
- Asymmetric Catalysis balances yield and enantioselectivity but requires expensive catalysts.
- Enzymatic Resolution achieves high ee but suffers from low yield due to theoretical conversion limits.
- Chiral Pool Synthesis is optimal for large-scale production due to high yield and ee, contingent on affordable (S)-2-chloropropionic acid.
Critical Challenges and Solutions
Racemization During Coupling :
Catalyst Deactivation :
Enzyme Stability :
Industrial-Scale Considerations
Chemical Reactions Analysis
Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI) undergoes various chemical reactions, including:
Scientific Research Applications
Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing functional groups, stereochemistry, or structural motifs.
Functional Group Comparison
A. Benzoic Acid, 4-[(2-chloro-1-oxopropyl)amino]-, Butyl Ester (9CI) (CAS: 902267-09-8)
- Structure: Shares the (2-chloro-1-oxopropyl)amino group but as a benzoic acid ester derivative.
- Molecular Weight : 283.75 g/mol (vs. ~270–280 g/mol estimated for the target benzamide).
- Physical Properties :
B. Benzonitrile, 3-(2-chloro-1-oxopropyl)- (9CI) (CAS: 83070-13-7)
- Structure : Features a nitrile group instead of the benzamide’s amide.
- Molecular Weight : 193.63 g/mol.
- Reactivity : The nitrile group may undergo hydrolysis or participate in click chemistry, unlike the stable amide linkage in the target compound .
Stereochemical and Substituted Benzamide Analogs
A. Benzamide, N-[(1S)-1-[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]carbonyl]-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]- (9CI) (CAS: 471259-67-3)
- Structure : Contains a complex pyrazolyl substituent and (S)-configuration.
- Molecular Weight : 555.62 g/mol.
- Applications : Likely investigated for enzyme inhibition (e.g., kinase or protease targets) due to its bulky, heterocyclic substituents .
- Comparison : The target compound’s simpler structure may offer better synthetic accessibility and pharmacokinetic profiles.
Benzamide Derivatives from PDE5/Topoisomerase Inhibitor Studies
- Examples : Compounds 24–29 in feature acridin-9-yl and substituted benzylamine groups.
- Molecular Weights : Range from ~350–400 g/mol.
- Key Differences : The absence of the chloro-oxo moiety in these derivatives limits their electrophilic reactivity compared to the target compound. However, their acridine cores enable DNA intercalation, suggesting divergent biological targets .
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